di-O-phytanylglycerophosphoserine
Description
Di-O-phytanylglycerophosphoserine is a unique archaeal membrane lipid derivative. It consists of a glycerol backbone linked to two phytanyl chains (branched, saturated isoprenoids) and a phosphoserine headgroup. This structure is critical for membrane stability in extremophiles, enabling resistance to high temperatures, acidity, and salinity . Unlike bacterial or eukaryotic phospholipids, archaeal lipids like this compound utilize ether linkages (vs. ester linkages) and branched phytanyl chains, which confer exceptional rigidity and chemical resilience.
Properties
CAS No. |
105210-69-3 |
|---|---|
Molecular Formula |
C15H19FO2 |
Synonyms |
di-O-phytanylglycerophosphoserine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: Phosphatidylserine (Eukaryotic)
| Property | Di-O-Phytanylglycerophosphoserine | Phosphatidylserine |
|---|---|---|
| Backbone Linkage | Ether linkage (sn-2,3) | Ester linkage (sn-1,2) |
| Hydrocarbon Chains | Phytanyl (C20, branched) | Fatty acids (C16–C20, linear) |
| Headgroup | Phosphoserine | Phosphoserine |
| Membrane Fluidity | High rigidity (branched chains) | Moderate fluidity (linear chains) |
| Biological Role | Archaeal membrane stability | Eukaryotic apoptosis signaling |
Key Findings :
- The ether linkage in this compound prevents hydrolytic degradation in extreme environments, unlike ester-linked phosphatidylserine .
- Branched phytanyl chains reduce membrane permeability to ions, a feature absent in linear fatty acids .
Functional Analog: Diether Lipids (Archaeal)
| Property | This compound | Archaeol (Diether Lipid) |
|---|---|---|
| Headgroup | Phosphoserine | Glycerol or sugar moieties |
| Polarity | Anionic (due to serine) | Neutral or weakly polar |
| Environmental Adaptation | Acidophiles, hyperthermophiles | Methanogens, halophiles |
Key Findings :
- The phosphoserine headgroup enhances interactions with divalent cations (e.g., Mg²⁺), critical for acidophile membrane integrity .
- Archaeol lacks charged headgroups, making it less suited for acidic environments compared to this compound .
Key Findings :
- Synthetic dialkylphospholipids mimic archaeal lipids but require chemical stabilization for high-temperature applications .
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